N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide
Description
N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide is a complex organic compound characterized by its thiazole and carboxamide functional groups
Properties
IUPAC Name |
N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S2/c1-12(2,3)6-5-19-7(15-6)4-14-11(18)9-8(13)10(17)16-20-9/h5H,4H2,1-3H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZXZQKUKGSHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CNC(=O)C2=C(C(=O)NS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound has been studied for its potential antibacterial and antifungal properties. Its ability to interact with microbial cell membranes makes it a candidate for developing new antimicrobial agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its structural complexity allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-fluorobenzamide
N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide
N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-fluoro-benzamide
Uniqueness: N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and industrial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
